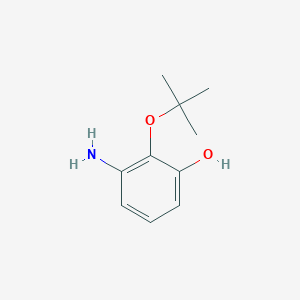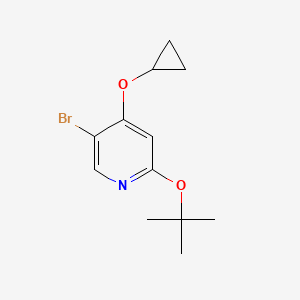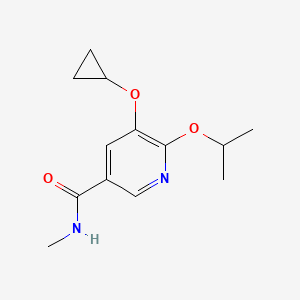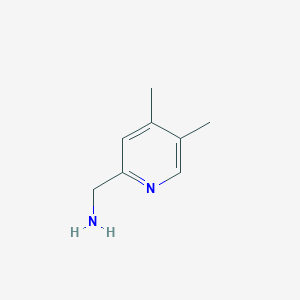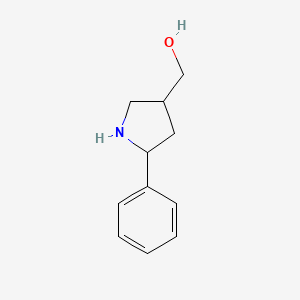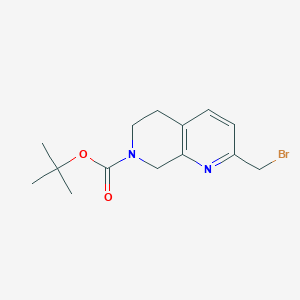
Tert-butyl 2-(bromomethyl)-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-(bromomethyl)-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate is an organic compound that features a tert-butyl group, a bromomethyl group, and a naphthyridine ring. This compound is of interest in synthetic organic chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(bromomethyl)-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate typically involves the bromination of a precursor naphthyridine compound followed by esterification with tert-butyl alcohol. The reaction conditions often require the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide (BPO) to facilitate the bromination step .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 2-(bromomethyl)-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, such as amines or thiols, to form new carbon-nitrogen or carbon-sulfur bonds.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the bromomethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN₃) for azide substitution, and thiourea for thiol substitution. Typical conditions involve the use of polar aprotic solvents like dimethylformamide (DMF) and moderate heating.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields the corresponding azide compound, while oxidation with potassium permanganate can produce carboxylic acids or ketones.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 2-(bromomethyl)-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate has several applications in scientific research:
Biology: The compound can be used to study the effects of brominated organic compounds on biological systems, including their interactions with enzymes and receptors.
Medicine: Research into the compound’s potential therapeutic effects, such as its use as a precursor for drug development, is ongoing.
Industry: It is employed in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of tert-butyl 2-(bromomethyl)-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate involves its interaction with nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing the compound to participate in various substitution and addition reactions. The naphthyridine ring can also engage in π-π stacking interactions and hydrogen bonding, influencing the compound’s reactivity and binding properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl bromoacetate: Similar in structure due to the presence of a tert-butyl group and a bromine atom, but differs in the backbone structure.
2-Bromo-2-methylpropane: Shares the tert-butyl and bromine functionalities but lacks the naphthyridine ring.
Eigenschaften
Molekularformel |
C14H19BrN2O2 |
|---|---|
Molekulargewicht |
327.22 g/mol |
IUPAC-Name |
tert-butyl 2-(bromomethyl)-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate |
InChI |
InChI=1S/C14H19BrN2O2/c1-14(2,3)19-13(18)17-7-6-10-4-5-11(8-15)16-12(10)9-17/h4-5H,6-9H2,1-3H3 |
InChI-Schlüssel |
SBSHOOGOUQJZDW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)N=C(C=C2)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


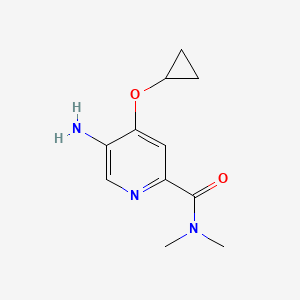
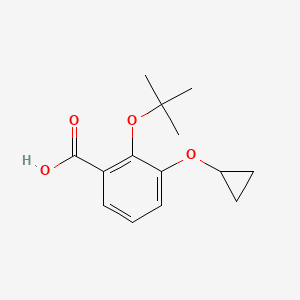
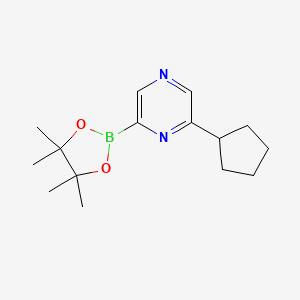
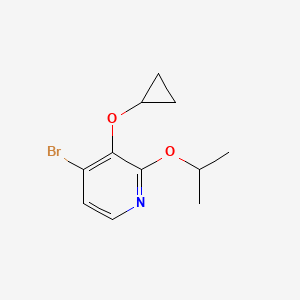
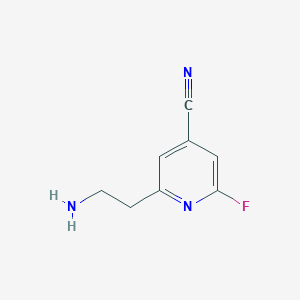
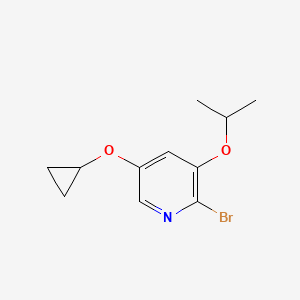
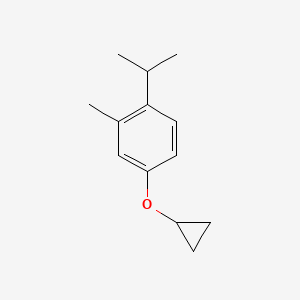
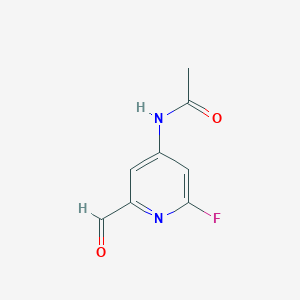
![[6-Methyl-4-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14844204.png)
